2-methoxy-N-(4-methylpiperazin-1-yl)benzamide
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Overview
Description
2-methoxy-N-(4-methylpiperazin-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-hydroxy-N-(4-methylpiperazin-1-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(4-methylpiperazin-1-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(4-methylpiperazin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-methylpiperidin-1-yl)benzamide
- 2-methoxy-N-(4-ethylpiperazin-1-yl)benzamide
- 2-methoxy-N-(4-methylpiperazin-1-yl)aniline
Uniqueness
2-methoxy-N-(4-methylpiperazin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
548791-74-8 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-methoxy-N-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)14-13(17)11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H,14,17) |
InChI Key |
YWOBODRBXRVLEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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